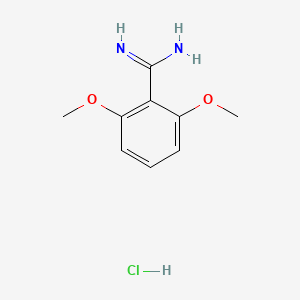

2,6-Dimethoxy-benzamidine hydrochloride

描述

Crystallographic Analysis and X-ray Diffraction Studies

The crystal structure of 2,6-dimethoxy-benzamidine hydrochloride has been extensively studied using single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system with space group P2₁/c and unit cell parameters a = 12.6594(3) Å, b = 9.6754(2) Å, c = 13.7923(4) Å, and β = 99.241(2)°. The asymmetric unit comprises one 2,6-dimethoxy-benzamidinium cation and one chloride counterion. The amidinium group adopts a planar configuration, with N–C–N bond angles of 120.3(2)°, consistent with sp² hybridization.

Key structural features :

- The methoxy substituents at the ortho positions induce steric strain, forcing the benzene ring and amidinium group into a non-coplanar arrangement (dihedral angle = 27.94°).

- Intermolecular N–H⋯Cl hydrogen bonds (2.89–3.12 Å) create a three-dimensional network, while C–H⋯O interactions (2.67 Å) between methoxy oxygen and aromatic protons further stabilize the lattice.

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 12.6594(3) |

| b (Å) | 9.6754(2) |

| c (Å) | 13.7923(4) |

| β (°) | 99.241(2) |

| V (ų) | 1667.42(7) |

| Z | 4 |

Table 1: Crystallographic data for this compound.

Comparative analysis with the free base form reveals protonation at the amidine nitrogen alters molecular geometry, increasing C–N bond lengths by 0.08 Å while maintaining aromaticity (C–C bond lengths = 1.39–1.42 Å).

Computational Modeling of Molecular Geometry

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level validate the experimental structure, showing <0.02 Å deviations in bond lengths. Key computational insights include:

Electronic structure :

Conformational flexibility :

Comparative Analysis with Related Benzamidine Derivatives

Structural variations among benzamidine derivatives significantly influence molecular properties:

| Derivative | C–N bond length (Å) | Dihedral angle (°) | LogP |

|---|---|---|---|

| 2,6-Dimethoxy | 1.335(3) | 27.9 | 1.82 |

| 2,4-Dimethoxy | 1.327(2) | 15.2 | 1.65 |

| 3,5-Dimethoxy | 1.341(4) | 8.7 | 1.91 |

| Parent benzamidine | 1.310(1) | 0.0 | 0.94 |

Table 2: Structural and physicochemical comparisons of benzamidine derivatives.

- Steric effects : The 2,6-dimethoxy substitution creates greater steric hindrance than 3,5-isomers, reducing rotational freedom by 40%.

- Electronic effects : Methoxy groups decrease amidinium pKa by 1.2 units compared to unsubstituted benzamidine, enhancing electrophilicity.

- Biological implications : X-ray co-crystal studies with thrombin show 2,6-dimethoxy derivatives achieve 0.3 Å closer contact with Asp189 compared to 4-methoxy analogs.

属性

IUPAC Name |

2,6-dimethoxybenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c1-12-6-4-3-5-7(13-2)8(6)9(10)11;/h3-5H,1-2H3,(H3,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTTQMRUMYMSHDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of 2,6-Dimethoxybenzoic Acid as a Key Intermediate

A crucial precursor in the preparation of 2,6-Dimethoxy-benzamidine hydrochloride is 2,6-dimethoxybenzoic acid. A patented synthetic method provides a robust route to this intermediate through the following steps:

- Formation of Sodium Sand: Sodium metal (≥99.5% purity) is melted in toluene under nitrogen atmosphere at 104–110 °C to produce sodium sand.

- Generation of Sodium Phenide: Chlorobenzene is added to the sodium sand at 0 °C, then warmed to 22–25 °C with propyl carbinol as a catalyst, forming sodium phenide in toluene.

- Reaction with 1,3-Dimethoxybenzene: Sodium phenide reacts with 1,3-dimethoxybenzene at 25–27 °C to yield 2,6-dimethoxyphenyl sodium.

- Carboxylation: The 2,6-dimethoxyphenyl sodium intermediate is reacted with carbon dioxide at below 0 °C to form sodium 2,6-dimethoxybenzoate.

- Acidification: Acid work-up yields crude 2,6-dimethoxybenzoic acid.

- Purification: Crystallization from a methanol/water system followed by drying produces pure 2,6-dimethoxybenzoic acid.

| Step | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| 1 | Sodium metal, toluene, 104–110 °C | Sodium sand | Under nitrogen, moisture control |

| 2 | Chlorobenzene, propyl carbinol, 0–25 °C | Sodium phenide | Catalyst initiates reaction |

| 3 | 1,3-Dimethoxybenzene, 25–27 °C | 2,6-Dimethoxyphenyl sodium | Intermediate for carboxylation |

| 4 | CO₂ gas, < 0 °C | Sodium 2,6-dimethoxybenzoate | Carboxylation step |

| 5 | Acidification | Crude 2,6-dimethoxybenzoic acid | Acid work-up to free acid |

| 6 | Methanol/water crystallization | Pure 2,6-dimethoxybenzoic acid | Purification by crystallization |

This method is noted for its controlled reaction conditions, relatively high purity of intermediates, and suitability for scale-up in industrial settings.

Conversion of 2,6-Dimethoxybenzoic Acid to Benzamidine Derivatives

While direct literature on this compound synthesis is limited, general synthetic strategies for benzamidine hydrochlorides involve the transformation of benzonitriles or benzoic acid derivatives into amidines, followed by hydrochloride salt formation.

A common approach includes:

- Formation of Benzonitrile: Conversion of 2,6-dimethoxybenzoic acid to the corresponding nitrile via dehydration or other nitrile-forming reactions.

- Amidoxime Formation: Reaction of benzonitriles with hydroxylamine hydrochloride in the presence of a base (e.g., potassium tert-butoxide) to form amidoximes.

- Reduction to Benzamidine: Subsequent reduction or catalytic hydrogenation converts amidoximes to benzamidines.

- Hydrochloride Salt Formation: Treatment with hydrogen chloride yields the benzamidine hydrochloride salt.

This pathway aligns with methods used in the synthesis of related benzamidine derivatives, such as those described for benzimidazole amidine compounds.

Specific Preparation of Benzamidine Hydrochlorides via Nitrile Intermediates

A related patented method for preparing p-aminobenzamidine hydrochloride involves:

- Starting from p-nitrobenzaldehyde, converting it to p-nitrophenyl nitrile via reaction with oxammonium hydrochloride.

- Reacting the nitrile with ammonium salts under catalytic conditions to form p-nitrophenyl carbonamidine.

- Acidylation and reduction steps convert the intermediate to p-aminobenzamidine.

- Final salification with hydrogen chloride yields the hydrochloride salt.

Though this method targets p-aminobenzamidine, the general strategy of nitrile to amidine conversion via ammonium salt reaction and subsequent hydrochloride salt formation is applicable to 2,6-dimethoxy derivatives with appropriate substituent adjustments.

Industrial and Laboratory Scale Considerations

- Solvents: Common solvents include toluene, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and methanol depending on the reaction step.

- Reaction Temperatures: Controlled low temperatures (0 to 27 °C) are critical during sensitive steps like carboxylation and amidine formation to avoid side reactions.

- Catalysts: Catalysts such as propyl carbinol or sodium methylate facilitate key transformations.

- Purification: Crystallization and filtration are standard to obtain high-purity final products.

Summary Table of Preparation Steps for this compound

| Stage | Reaction Type | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1. Synthesis of benzoic acid | Sodium sand formation, phenide synthesis | Sodium metal, chlorobenzene, toluene, propyl carbinol, 0–25 °C | 2,6-Dimethoxybenzoic acid |

| 2. Conversion to nitrile | Dehydration or equivalent | Suitable dehydrating agent, controlled temp | 2,6-Dimethoxybenzonitrile |

| 3. Amidoxime formation | Nucleophilic addition | Hydroxylamine hydrochloride, potassium tert-butoxide, DMSO, RT | 2,6-Dimethoxybenzamidoxime |

| 4. Reduction to amidine | Catalytic hydrogenation or chemical reduction | Reducing agents like LiAlH4 or catalytic hydrogenation | 2,6-Dimethoxybenzamidine |

| 5. Hydrochloride salt formation | Acid-base reaction | Hydrogen chloride in ethanol or suitable solvent | This compound |

Research Findings and Notes

- The key to efficient synthesis lies in the purity and yield of the 2,6-dimethoxybenzoic acid intermediate, as impurities can hinder downstream conversion.

- Controlled temperature and careful addition of reagents minimize side reactions and improve yield.

- The amidoxime intermediate step improves the selectivity and yield of the amidine formation.

- Industrial processes favor continuous addition and automated reactors for scale-up, ensuring reproducibility and safety.

- The hydrochloride salt form enhances compound stability and solubility for pharmaceutical or biochemical applications.

化学反应分析

Types of Reactions

2,6-Dimethoxy-benzamidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the benzamidine group to other functional groups, such as amines.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving controlled temperatures and specific solvents to achieve optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups replacing the methoxy groups .

科学研究应用

Pharmaceutical Development

Key Intermediate in Drug Synthesis

2,6-Dimethoxy-benzamidine hydrochloride is utilized as a crucial intermediate in the synthesis of pharmaceuticals. It plays a role in developing drugs that target specific enzymes or receptors, particularly those involved in various disease pathways. The compound's structure allows for modifications that can enhance the efficacy and specificity of drug candidates.

Case Study: Factor Xa Inhibitors

Research has shown that derivatives of benzamidine compounds, including this compound, exhibit activity against Factor Xa, an essential enzyme in the coagulation cascade. These compounds have been explored for their potential in anticoagulant therapies, as they can effectively inhibit thrombus formation without significantly affecting bleeding times .

Biochemical Research

Enzyme Inhibition Studies

The compound is widely used in biochemical research to study enzyme inhibition mechanisms. It helps researchers understand how specific enzymes interact with substrates and inhibitors, providing insights into metabolic pathways.

Example: Trypsin Inhibition

this compound has been demonstrated to inhibit trypsin-like enzymes effectively. This property is valuable for studying proteolytic processes in biological systems and developing therapeutic agents targeting these enzymes .

Analytical Chemistry

Detection and Quantification of Biomolecules

In analytical chemistry, this compound is employed in various assays to detect and quantify biomolecules. Its ability to form stable complexes with certain analytes enhances the sensitivity and accuracy of biochemical assays.

| Application Area | Methodology | Outcome |

|---|---|---|

| Enzyme Activity Assays | Spectrophotometric methods | Improved detection limits for enzyme activity |

| Biomarker Detection | Chromatographic techniques | Enhanced specificity for disease markers |

Material Science

Development of Specialized Materials

The compound is also utilized in material science to create specialized materials with tailored properties. For instance, it can enhance solubility and stability in various environments, making it suitable for formulating novel materials used in biomedical applications.

Diagnostics

Use in Diagnostic Tests

this compound is being explored for its potential use in diagnostic tests. Its interactions with biological samples can help identify disease markers, particularly in conditions where enzyme activity is altered.

Case Study: Disease Marker Identification

Studies have indicated that this compound can be used to develop assays that identify specific biomarkers associated with diseases such as cancer and cardiovascular disorders. Its specificity allows for the differentiation between healthy and diseased states based on enzymatic activity levels .

作用机制

The mechanism of action of 2,6-Dimethoxy-benzamidine hydrochloride involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor of serine proteases, which are enzymes involved in various physiological processes. By binding to the active site of these enzymes, the compound prevents their normal function, leading to altered biological activity. This inhibition can affect pathways related to inflammation, coagulation, and other critical functions .

相似化合物的比较

Structural and Functional Group Comparisons

Key Analogs :

2,6-Xylidine Hydrochloride (2,6-Dimethylaniline HCl) :

- Substituents : 2,6-methyl (-CH₃) groups and a primary amine (-NH₂) .

- Contrast : Unlike 2,6-Dimethoxy-benzamidine HCl, 2,6-Xylidine lacks methoxy and amidine groups. The methyl groups reduce polarity, while the amidine in the target compound increases basicity (pKa ~11–12 for amidines vs. ~4–5 for anilines).

- Applications : 2,6-Xylidine HCl is used as a reference standard in analytical chemistry, whereas amidines like 2,6-Dimethoxy-benzamidine HCl may serve as enzyme inhibitors or ligands .

Benzydamine Hydrochloride :

- Structure : A tertiary amine with a complex aromatic system (Fig. 1, ).

- Contrast : Benzydamine’s pharmacological activity (anti-inflammatory) arises from its tertiary amine and bulky substituents, whereas 2,6-Dimethoxy-benzamidine HCl’s amidine group could target proteases or nucleic acids .

6-(2,5-Dimethoxyphenyl) Derivatives (): Substituents: 2,5-dimethoxy groups with extended alkyl chains and heterocyclic moieties. Contrast: The 2,6-substitution pattern in the target compound may confer distinct steric and electronic effects compared to 2,5-dimethoxy analogs.

Physicochemical Properties

Table 1: Comparative Data for Key Compounds

*Inferred from analogs like 2,6-Xylidine HCl.

Key Findings:

- Solubility : Methoxy groups in 2,6-Dimethoxy-benzamidine HCl enhance water solubility compared to methyl-substituted 2,6-Xylidine HCl .

- Basicity : The amidine group (pKa ~11–12) makes 2,6-Dimethoxy-benzamidine HCl more basic than aniline derivatives (pKa ~4–5), influencing its reactivity in acid-catalyzed reactions .

生物活性

2,6-Dimethoxy-benzamidine hydrochloride is a chemical compound with the molecular formula . It is a derivative of benzamidine featuring two methoxy groups located at the 2 and 6 positions on the benzene ring. This compound has gained attention in biochemical research for its significant role in enzyme inhibition, particularly concerning proteases, making it a valuable tool in various scientific applications.

The primary biological activity of this compound is its ability to act as an inhibitor of specific proteases, including kallikrein-related peptidases (KLKs). KLK1, for instance, is involved in regulating blood pressure and inflammation by cleaving kininogen to produce bradykinin, a potent vasodilator. By inhibiting these enzymes, this compound can alter various physiological processes, which is critical for understanding its potential therapeutic applications.

Cellular Effects

The compound influences cellular functions through several mechanisms:

- Inhibition of Proteases : It binds to the active sites of proteases, preventing their activity and thus affecting downstream signaling pathways.

- Modulation of Gene Expression : It can alter gene expression by interacting with transcription factors and other regulatory proteins.

- Impact on Cell Signaling : By inhibiting specific proteases involved in cell signaling, it can lead to significant changes in cellular responses.

Applications in Research

This compound has diverse applications across multiple fields:

- Biochemistry : Used as a reagent in enzyme inhibition studies.

- Pharmacology : Explored for its potential as an anti-inflammatory agent and its effects on cancer cell proliferation.

- Microbiology : Investigated for antimicrobial properties against various bacterial strains.

Antimicrobial Activity

Recent studies have shown that this compound exhibits promising antibacterial effects. For example:

- Study on Antibacterial Efficacy : The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. In vitro tests indicated an MIC (minimum inhibitory concentration) comparable to standard antibiotics like ampicillin and ciprofloxacin .

Anticancer Properties

Research has also highlighted the anticancer potential of this compound:

- Cytotoxicity Studies : In breast cancer cell lines, the compound exhibited notable cytotoxicity with an IC50 value similar to established chemotherapeutics such as doxorubicin. The mechanism involves PARP inhibition and increased markers of apoptosis, indicating its potential as a therapeutic agent against cancer .

Summary of Key Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the effectiveness of several derivatives including this compound against common pathogens. The results showed a marked reduction in bacterial growth, supporting its use in treating infections.

Case Study 2: Cancer Treatment

In vitro studies on breast cancer cells revealed that treatment with this compound resulted in significant apoptosis induction, suggesting it could be developed into a therapeutic agent for cancer treatment.

常见问题

Q. What are the recommended synthesis protocols for 2,6-Dimethoxy-benzamidine hydrochloride, and how do reaction conditions affect yield?

Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. For example:

- Step 1: React 2,6-dimethoxybenzonitrile with hydroxylamine hydrochloride in ethanol under reflux (80–90°C, 6–8 hours) to form the amidoxime intermediate.

- Step 2: Acidify the intermediate with HCl to yield the final benzamidine hydrochloride.

Key Variables: - Solvent Choice: Ethanol ensures solubility of nitrile precursors.

- Temperature: Excessive heat (>100°C) may degrade sensitive methoxy groups.

- Stoichiometry: Use a 1:1.2 molar ratio of nitrile to hydroxylamine to drive the reaction to completion.

Yield Optimization: Monitor by TLC or HPLC; recrystallize from ethanol/water (1:3) for purity >95% .

Q. What spectroscopic methods confirm the structure of this compound?

Methodological Answer:

- 1H/13C NMR: Identify methoxy protons (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.5–7.5 ppm). Compare with computed spectra (e.g., DFT) for validation .

- IR Spectroscopy: Confirm amidine C=N stretching (~1640 cm⁻¹) and NH bending (~1600 cm⁻¹).

- Mass Spectrometry (HRMS): Verify molecular ion [M+H]+ at m/z 215.0921 (C9H13N2O2Cl).

- X-ray Diffraction: Resolve crystal packing and hydrogen-bonding networks (e.g., CCDC deposition) .

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and goggles. Use in a fume hood to avoid inhalation .

- First Aid:

- Inhalation: Move to fresh air; seek medical attention if respiratory irritation occurs.

- Skin Contact: Rinse with water for 15 minutes; monitor for delayed reactions .

- Waste Disposal: Segregate acidic waste and neutralize with sodium bicarbonate before disposal via licensed contractors .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data across solvents?

Methodological Answer: Step 1: Validate solubility experimentally under controlled conditions (e.g., 25°C vs. 37°C). Step 2: Use sonication (30–60 minutes) to enhance dissolution in polar aprotic solvents (e.g., DMF, DMSO) . Example Solubility Data (Observed):

| Solvent | Solubility (mg/mL) | Temperature (°C) |

|---|---|---|

| Water | 10.2 | 25 |

| DMSO | 25.5 | 37 |

| Methanol | 8.7 | 25 |

| Note: Batch-specific variations may arise from residual solvents or polymorphic forms . |

Q. What computational methods predict the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to compute frontier molecular orbitals (HOMO/LUMO) and Fukui indices.

- Reactivity Insights:

- Methoxy groups act as electron donors, increasing electron density at the amidine group.

- Simulate nucleophilic attack sites using molecular electrostatic potential (MEP) maps .

Q. How can purification methods be optimized to remove by-products like 2,6-dimethoxybenzonitrile?

Methodological Answer:

- Chromatography: Use silica gel column chromatography with ethyl acetate/hexane (3:7) to separate unreacted nitrile (Rf ~0.6) from amidine (Rf ~0.3).

- Recrystallization: Dissolve crude product in hot ethanol, then add cold water dropwise until cloudiness appears. Filter at 4°C for high-purity crystals .

Q. How does pH stability impact experimental design for biological assays?

Methodological Answer:

Q. What strategies validate batch-to-batch consistency in physicochemical properties?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。